molecular formula C10H15ClN2O B1530198 2-{[(5-Amino-2-chlorophenyl)methyl](methyl)amino}ethan-1-ol CAS No. 1179853-30-5

2-{[(5-Amino-2-chlorophenyl)methyl](methyl)amino}ethan-1-ol

Cat. No.: B1530198
CAS No.: 1179853-30-5
M. Wt: 214.69 g/mol
InChI Key: IYAVXYPOCJIRMT-UHFFFAOYSA-N
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Description

2-{(5-Amino-2-chlorophenyl)methylamino}ethan-1-ol is an ethanolamine derivative characterized by a tertiary amine structure. The compound features a methyl group and a substituted benzyl group attached to the nitrogen atom of the ethanolamine backbone. The benzyl moiety is further substituted with a chlorine atom at the 2-position and an amino group at the 5-position of the phenyl ring.

Based on structural analysis, the molecular formula is inferred as C₁₀H₁₅ClN₂O, with a calculated molecular weight of 214.7 g/mol.

Properties

IUPAC Name

2-[(5-amino-2-chlorophenyl)methyl-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-13(4-5-14)7-8-6-9(12)2-3-10(8)11/h2-3,6,14H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAVXYPOCJIRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179853-30-5
Record name 2-{[(5-amino-2-chlorophenyl)methyl](methyl)amino}ethan-1-ol
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Biological Activity

2-{(5-Amino-2-chlorophenyl)methylamino}ethan-1-ol, also known by its CAS number 1179853-30-5, is a compound that has garnered attention for its biological activity, particularly in the context of antimicrobial properties. The molecular formula of this compound is C10H15ClN2O, and it features a structure that suggests potential interactions with biological systems.

The compound possesses the following chemical characteristics:

  • Molecular Weight : 202.69 g/mol
  • Structure : The presence of an amino group and a chlorophenyl moiety indicates potential reactivity with biological targets, particularly in microbial systems.

Biological Activity Overview

Research has indicated that compounds similar to 2-{(5-Amino-2-chlorophenyl)methylamino}ethan-1-ol exhibit notable antimicrobial activities. This section summarizes findings from various studies regarding its biological effects.

Antimicrobial Activity

A study highlighted the synthesis of derivatives based on similar scaffolds that demonstrated selective activity against Chlamydia species. The results indicated that certain modifications to the structure could enhance activity against specific pathogens, suggesting a pathway for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
ACP1aN. meningitidis64 µg/mL
ACP1bH. influenzae8 µg/mL
Trifluoromethyl derivativeC. trachomatisNot specified but noted for efficacy

The mechanism by which 2-{(5-Amino-2-chlorophenyl)methylamino}ethan-1-ol exerts its biological effects remains an area of active investigation. Preliminary studies suggest that the compound may interfere with bacterial cell function, potentially through inhibition of key enzymes or disruption of cellular integrity .

Case Studies

  • Chlamydial Infections : In a controlled environment, HEp-2 cells infected with C. trachomatis were treated with synthesized compounds similar to our target compound. Results showed a significant reduction in chlamydial inclusion numbers and sizes, indicating effective antimicrobial action .
  • Toxicity Assessments : Toxicity studies conducted on human cell lines revealed that while exhibiting antimicrobial properties, the tested compounds did not significantly reduce cell viability, suggesting a favorable safety profile for further development .

Computational Studies

Computational modeling has been employed to predict the binding affinity and interaction dynamics of 2-{(5-Amino-2-chlorophenyl)methylamino}ethan-1-ol with various biological targets. Molecular docking studies have indicated promising interactions with bacterial proteins essential for survival and replication .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The ethanolamine scaffold is a common motif in medicinal and synthetic chemistry. Below, we compare 2-{(5-Amino-2-chlorophenyl)methylamino}ethan-1-ol with five analogs to highlight structural variations and their inferred effects on properties.

Structural and Functional Comparisons

Table 1: Key Structural Features and Properties of Selected Ethanolamine Derivatives
Compound Name Substituents on Amino Group Molecular Formula Molecular Weight (g/mol) Notable Features Reference
2-{(5-Amino-2-chlorophenyl)methylamino}ethan-1-ol Methyl, 5-amino-2-chlorobenzyl C₁₀H₁₅ClN₂O 214.7 (calculated) Polar amino group enhances solubility; potential for hydrogen bonding.
2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride 3-Chlorobenzyl, hydrochloride salt C₉H₁₃Cl₂NO 234.1 Hydrochloride salt improves aqueous solubility; simpler substitution pattern.
2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol 5-Chloro-2,4-dimethoxyphenyl, 2-hydroxyethyl C₁₂H₁₈ClNO₄ 275.7 Methoxy groups increase lipophilicity; dual hydroxyl groups for polarity.
2-((2-Chloro-4-phenylbutyl)(methyl)amino)ethan-1-ol 2-Chloro-4-phenylbutyl, methyl C₁₄H₂₃ClNO 256.8 Extended hydrophobic chain enhances membrane permeability.
2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol 4-Methylbenzyl C₁₀H₁₅NO 165.2 Minimal substitution; baseline for comparative studies.

Key Observations

Substituent Effects on Solubility: The hydrochloride salt in 2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride significantly improves water solubility compared to the free base of the target compound .

Lipophilicity and Bioavailability :

  • The dimethoxy substituents in 2-[(5-chloro-2,4-dimethoxyphenyl)...] increase lipophilicity, which may favor passive diffusion across biological membranes .
  • The chlorophenylbutyl chain in 2-((2-Chloro-4-phenylbutyl)...) adds hydrophobicity, suggesting utility in lipid-rich environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(5-Amino-2-chlorophenyl)methyl](methyl)amino}ethan-1-ol
Reactant of Route 2
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2-{[(5-Amino-2-chlorophenyl)methyl](methyl)amino}ethan-1-ol

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